molecular formula C22H22N4O3S B2582559 2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-methyl-N-phenylacetamide CAS No. 1112341-62-4

2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-methyl-N-phenylacetamide

Cat. No. B2582559
CAS RN: 1112341-62-4
M. Wt: 422.5
InChI Key: JRMFMMBTHFTPOS-UHFFFAOYSA-N
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Description

2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Potential

The compound is utilized in the synthesis of heterocyclic compounds due to its structural complexity and reactivity. For instance, it's involved in the formation of novel compounds like benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines. These compounds exhibit significant biological activities such as analgesic and anti-inflammatory properties. The synthesis pathways often involve complex reactions offering multiple derivatives with potential as COX inhibitors, indicating a broad spectrum of pharmacological activities (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Derivatives of this compound demonstrate antimicrobial potential. For instance, the synthesis of certain indole derivatives shows promise as antimicrobial agents. This is indicative of the compound’s utility in creating potent antimicrobial agents to combat various pathogens, which is crucial in addressing antibiotic resistance issues (Kalshetty et al., 2012).

Anticancer Activity

The compound is also pivotal in the synthesis of antitumor agents. Derivatives of the compound have been evaluated and shown to exhibit potent anticancer activity, comparable to established chemotherapy drugs, on various human cancer cell lines. This demonstrates the compound’s significance in the development of new, effective cancer treatments (Hafez & El-Gazzar, 2017).

Inhibitory and Binding Properties

In addition to its role in synthesizing various biologically active compounds, this compound has been identified as a potential candidate for treating skin disorders involving leukotriene production. It exhibits strong binding affinities and inhibitory properties, indicating its therapeutic potential in inflammatory conditions (Stock et al., 2010).

properties

IUPAC Name

2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-24(14-8-6-5-7-9-14)18(27)13-30-22-23-19-16-12-15(29-4)10-11-17(16)25(2)20(19)21(28)26(22)3/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMFMMBTHFTPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)N(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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